1,2,2-Trichloropropane

Descripción general

Descripción

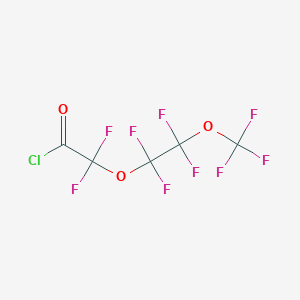

1,2,2-Trichloropropane is a chlorinated hydrocarbon with the molecular formula C₃H₅Cl₃ . It is a colorless liquid with a sweet odor and is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its high chemical stability and persistence in the environment .

Mecanismo De Acción

Target of Action

1,2,2-Trichloropropane (TCP) is a halogenated aliphatic compound that primarily targets the groundwater and other environments with relatively anoxic and/or reducing conditions . It is a widespread contaminant that leaches into groundwater, where it persists .

Mode of Action

The characteristic pathway for the degradation of TCP is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation . The reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway .

Biochemical Pathways

The degradation of TCP involves two primary redox reactions: hydrogenolysis (HGL) and reductive β-elimination (BRE). These reactions, together with hydrogenation (HDG) of the alkenes formed by BRE and DHX, should be sufficient to explain all of the products formed from TCP degradation under most groundwater conditions .

Pharmacokinetics

It is known that tcp is slightly soluble in water and soluble in chloroform, ethanol, and diethyl ether . It is stable under normal temperatures and pressures .

Result of Action

TCP has been shown to cause gene mutations in bacteria, yeast, and mammalian cells. It also causes sister chromatid exchange, chromosomal aberrations, micronucleus formation, and morphological transformation in mammalian cells in vitro . TCP was active almost exclusively in the presence of mammalian microsomal metabolic activation or when tested in metabolically competent cells .

Action Environment

TCP in the atmosphere breaks down when exposed to sunlight. It evaporates from surface water and surface soil. It can move from deeper soil into the groundwater where it breaks down slowly . The primary human exposure routes are inhalation of ambient air and ingestion of drinking water .

Análisis Bioquímico

Biochemical Properties

1,2,2-Trichloropropane plays a role in various biochemical reactions, particularly those involving halogenated hydrocarbons. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are responsible for its metabolism. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can bind to cellular macromolecules, potentially causing cellular damage. Additionally, this compound can interact with glutathione S-transferase, an enzyme involved in detoxification processes, leading to the formation of conjugates that are more easily excreted from the body .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress, resulting in the activation of stress response pathways and changes in the expression of genes involved in antioxidant defense. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to proteins and enzymes, leading to their inhibition or activation. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, resulting in the accumulation of reactive intermediates that can cause cellular damage. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, some of which may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent cellular damage and altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal or no observable effects, while higher doses can lead to significant toxic or adverse effects. Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as carcinogenic effects. The threshold for these effects varies depending on the species and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which are then conjugated with glutathione by glutathione S-transferase. These conjugates are more water-soluble and can be excreted from the body through urine. The metabolic pathways of this compound also involve the formation of various byproducts, some of which may have biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological effects. For example, this compound may accumulate in the liver and kidneys, leading to higher concentrations in these organs and increased potential for toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes. This localization can influence the compound’s metabolism and its effects on cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,2-Trichloropropane can be synthesized through the chlorination of propane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include elevated temperatures and controlled chlorine flow to ensure selective chlorination at the desired positions on the propane molecule .

Industrial Production Methods: Industrial production of this compound often involves the reaction of allyl chloride with sulfuryl chloride in the presence of a nitrogen-containing base, phosphine, or phosphine oxide. This method allows for efficient production with high yields .

Análisis De Reacciones Químicas

Types of Reactions: 1,2,2-Trichloropropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Hydrogenolysis: Requires a metal catalyst like palladium or platinum and hydrogen gas.

Reductive β-Elimination: Often involves the use of zerovalent zinc in an anoxic environment.

Major Products:

Hydrogenolysis: Produces propene and hydrogen chloride.

Reductive β-Elimination: Produces allyl chloride and hydrogen chloride.

Aplicaciones Científicas De Investigación

1,2,2-Trichloropropane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its effects on biological systems and its potential as a mutagen.

Medicine: Investigated for its potential use in drug synthesis and as a model compound for studying chlorinated hydrocarbons.

Comparación Con Compuestos Similares

1,2,2-Trichloropropane can be compared with other chlorinated hydrocarbons such as:

1,2,3-Trichloropropane: Similar in structure but differs in the position of chlorine atoms, leading to different chemical properties and reactivity.

1,1,2-Trichloroethane: Another chlorinated hydrocarbon with different applications and reactivity patterns.

1,2-Dichloropropane: Less chlorinated and exhibits different chemical behavior compared to this compound.

Uniqueness: this compound is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. Its high stability and persistence make it a compound of interest in environmental studies and industrial applications .

Propiedades

IUPAC Name |

1,2,2-trichloropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3/c1-3(5,6)2-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIIXVPKQATIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062890 | |

| Record name | Propane, 1,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3175-23-3 | |

| Record name | 1,2,2-Trichloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3175-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,2,2-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003175233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2-trichloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)

![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)

![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)